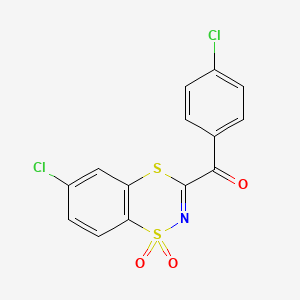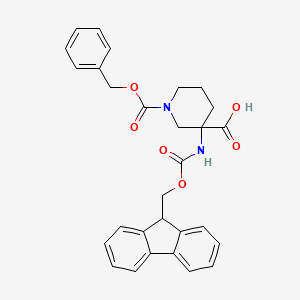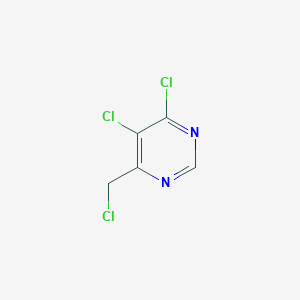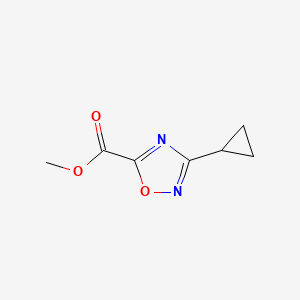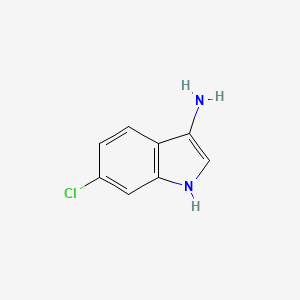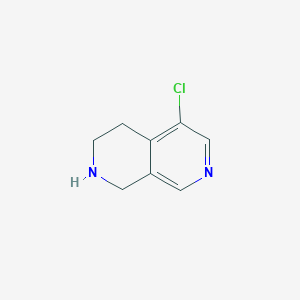
5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused pyridine rings and a chlorine atom attached to the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid. This reaction can produce 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives in a regio- and stereoselective manner .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aromatic naphthyridines at high temperatures.
Reduction: Reduction reactions can convert it into different tetrahydro derivatives.
Substitution: Alkyl halides react readily with naphthyridines to furnish N-alkyl-substituted derivatives through quaternary salts intermediates.
Common Reagents and Conditions
Oxidation: High temperatures and oxidizing agents.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Alkyl halides and bases for hydrogen halide elimination.
Major Products
The major products formed from these reactions include various substituted naphthyridines and their derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The detailed pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
1,5-Naphthyridine: Exhibits significant importance in medicinal chemistry due to its biological activities.
1,6-Naphthyridine: Studied for its anticancer, anti-HIV, and antimicrobial properties.
Uniqueness
5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Propriétés
Numéro CAS |
1393540-64-1 |
|---|---|
Formule moléculaire |
C8H9ClN2 |
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine |
InChI |
InChI=1S/C8H9ClN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h4-5,10H,1-3H2 |
Clé InChI |
BTELQFFIYXTIAI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=CN=CC(=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


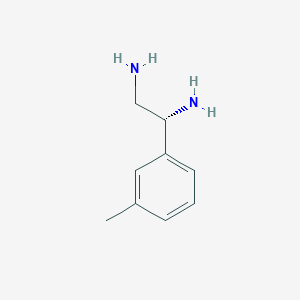
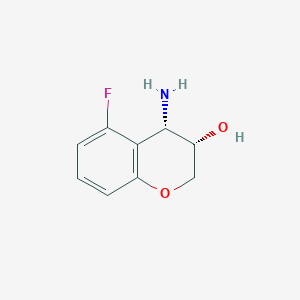
![(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13037208.png)
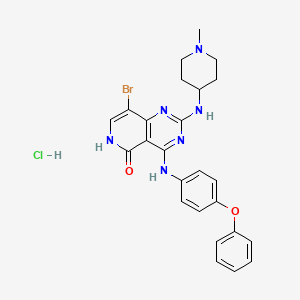
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl](/img/structure/B13037220.png)

![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)


